1-(2-Amino-6-(difluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-(2-Amino-6-(difluoromethoxy)phenyl)propan-2-one is a chemical compound with a molecular formula of C10H12F2NO2 It is characterized by the presence of an amino group, a difluoromethoxy group, and a propan-2-one moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(difluoromethoxy)phenyl)propan-2-one typically involves the reaction of 2-amino-6-(difluoromethoxy)benzaldehyde with a suitable ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-6-(difluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The amino and difluoromethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-(2-Amino-6-(difluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-[2-(difluoromethoxy)phenyl]propan-1-one
- 1-(2-Amino-4-(difluoromethoxy)phenyl)propan-2-one
Comparison: Compared to similar compounds, 1-(2-Amino-6-(difluoromethoxy)phenyl)propan-2-one is unique due to the specific positioning of the amino and difluoromethoxy groups on the phenyl ring.
Properties
Molecular Formula |
C10H11F2NO2 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
1-[2-amino-6-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H11F2NO2/c1-6(14)5-7-8(13)3-2-4-9(7)15-10(11)12/h2-4,10H,5,13H2,1H3 |
InChI Key |
NQBXDVDCYKEAEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1OC(F)F)N |
Origin of Product |
United States |
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